[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 4-bromobenzenecarboxylate
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Overview
Description
“[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 4-bromobenzenecarboxylate” is a chemical compound. It is also known as "Benzoic acid, 4-bromo-, [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl ester" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C17H15FN2O2/c1-20-17(22-14-9-7-13(18)8-10-14)15(11-21)16(19-20)12-5-3-2-4-6-12/h2-10,21H,11H2,1H3
. This indicates that the compound contains 17 carbon atoms, 15 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 298.32 .Scientific Research Applications
Synthetic Methodologies and Applications
Practical Synthesis of Fluorobromobiphenyls
- A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory materials like flurbiprofen, was developed. This synthesis avoids the high costs and toxicity associated with palladium and phenylboronic acid in cross-coupling reactions (Qiu et al., 2009).
Chemistry of Pyrazoline Derivatives
- Pyrazoline derivatives are valuable building blocks for synthesizing heterocyclic compounds, demonstrating the compound's relevance in producing a wide range of chemical entities with potential applications in drug discovery and material science (Gomaa & Ali, 2020).
Cytochrome P450 Inhibitors
- The study on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes re-evaluates the selectivity of inhibitors, which is crucial for understanding drug-drug interactions and the metabolic fate of pharmaceuticals, potentially including compounds similar to the one (Khojasteh et al., 2011).
Fluorescent Chemosensors
- The development of fluorescent chemosensors based on specific molecular frameworks, like DFP derivatives, for detecting various analytes showcases the compound's potential in analytical chemistry and diagnostic applications (Roy, 2021).
Safety And Hazards
properties
IUPAC Name |
[5-(4-fluorophenoxy)-1-methyl-3-phenylpyrazol-4-yl]methyl 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrFN2O3/c1-28-23(31-20-13-11-19(26)12-14-20)21(22(27-28)16-5-3-2-4-6-16)15-30-24(29)17-7-9-18(25)10-8-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSQMRKFWRMDHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)Br)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 4-bromobenzenecarboxylate |
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